![molecular formula C23H19ClFN3OS B2697977 2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-fluorobenzyl)oxime CAS No. 478041-82-6](/img/structure/B2697977.png)
2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-fluorobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-fluorobenzyl)oxime is a useful research compound. Its molecular formula is C23H19ClFN3OS and its molecular weight is 439.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-fluorobenzyl)oxime (CAS No. 478041-82-6) is a synthetic derivative of imidazo[2,1-b]benzothiazole that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C23H19ClFN3OS
- Molecular Weight : 439.93 g/mol
- Density : 1.49 g/cm³ (predicted)
- pKa : 4.93 (predicted)
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential as an antimicrobial, anticancer, and enzyme inhibitor agent.
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b]benzothiazole exhibit significant antimicrobial properties. In a study assessing the antibacterial activity of related compounds, several showed moderate to strong inhibition against Salmonella typhi and Bacillus subtilis . The specific compound has not been extensively tested in isolation for antimicrobial effects; however, its structural analogs have demonstrated promising results.
Enzyme Inhibition
One notable area of research is the inhibition of enzymes such as acetylcholinesterase (AChE) and urease. Compounds with similar structures have been reported to exhibit strong AChE inhibition with IC50 values significantly lower than standard inhibitors . This suggests that our compound may also possess similar inhibitory properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting biological activity. The presence of the chlorophenyl and fluorobenzyl groups is hypothesized to enhance lipophilicity and improve binding interactions with biological targets. The oxime functionality may contribute to increased reactivity and specificity towards certain enzymes or receptors.
Case Studies and Experimental Findings
A recent study highlighted the synthesis and biological evaluation of various imidazo[2,1-b]benzothiazole derivatives. Among these, some exhibited selective cytotoxicity towards cancer cells with IC50 values ranging from 10 µM to 50 µM depending on the substituents present . Although specific data for our compound is not available, these findings support the hypothesis that modifications in substituents can significantly impact biological efficacy.
Propiedades
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-N-[(3-fluorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3OS/c24-17-10-8-16(9-11-17)22-20(13-26-29-14-15-4-3-5-18(25)12-15)28-19-6-1-2-7-21(19)30-23(28)27-22/h3-5,8-13H,1-2,6-7,14H2/b26-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRDSKFSTDBEMA-LGJNPRDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=NOCC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)/C=N/OCC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.